molecular formula C16H18N2OS B2429517 N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049525-81-6

N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2429517
CAS No.: 1049525-81-6
M. Wt: 286.39
InChI Key: XIANYCREJQMOOI-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that features a pyridine ring, a thiophene ring, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The pyridine ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.

    Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene boronic acids and palladium catalysts.

    Cyclopentanecarboxamide Formation: The cyclopentanecarboxamide moiety is synthesized through an amide coupling reaction, often using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings using reagents like halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(pyridin-4-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
  • N-(pyridin-3-ylmethyl)-1-(furan-2-yl)cyclopentanecarboxamide

Uniqueness

N-(pyridin-3-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is unique due to the specific positioning of the pyridine and thiophene rings, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(18-12-13-5-3-9-17-11-13)16(7-1-2-8-16)14-6-4-10-20-14/h3-6,9-11H,1-2,7-8,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIANYCREJQMOOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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